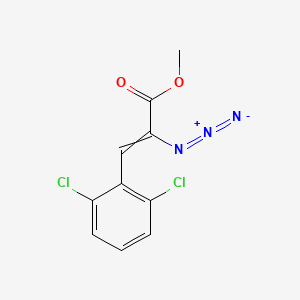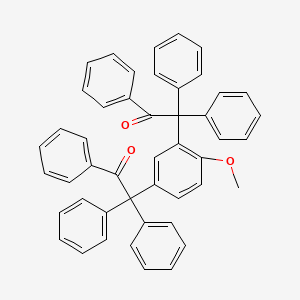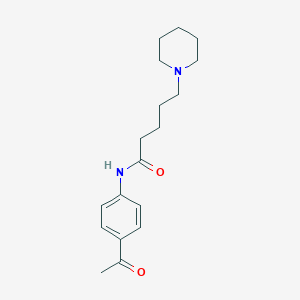
N-(4-Acetylphenyl)-5-(piperidin-1-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Acetylphenyl)-5-(piperidin-1-yl)pentanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an acetylphenyl group attached to a piperidinylpentanamide backbone, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylphenyl)-5-(piperidin-1-yl)pentanamide typically involves the following steps:
Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of a phenyl compound to form the 4-acetylphenyl intermediate. This can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Attachment of the Piperidinyl Group: The next step involves the introduction of the piperidinyl group. This can be done through a nucleophilic substitution reaction where the piperidine reacts with a suitable leaving group on the acetylphenyl intermediate.
Formation of the Pentanamide Backbone: The final step involves the formation of the pentanamide backbone. This can be achieved through an amidation reaction where the piperidinyl intermediate reacts with a pentanoic acid derivative in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Acetylphenyl)-5-(piperidin-1-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups on the phenyl or piperidinyl rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or piperidinyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Acetylphenyl)-5-(piperidin-1-yl)pentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-Acetylphenyl)-5-(piperidin-1-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Acetylphenyl)-2-[1-oxo-4-(piperidin-1-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-(4-Acetylphenyl)-5-(piperidin-1-yl)pentanamide stands out due to its specific structural features, such as the combination of an acetylphenyl group with a piperidinylpentanamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
90279-53-1 |
|---|---|
Molekularformel |
C18H26N2O2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
N-(4-acetylphenyl)-5-piperidin-1-ylpentanamide |
InChI |
InChI=1S/C18H26N2O2/c1-15(21)16-8-10-17(11-9-16)19-18(22)7-3-6-14-20-12-4-2-5-13-20/h8-11H,2-7,12-14H2,1H3,(H,19,22) |
InChI-Schlüssel |
LGIKCUGIBRSPGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCCN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol](/img/structure/B14350847.png)
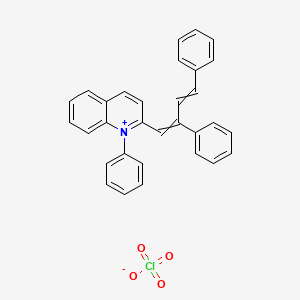
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)
![2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14350856.png)
![[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate](/img/structure/B14350873.png)
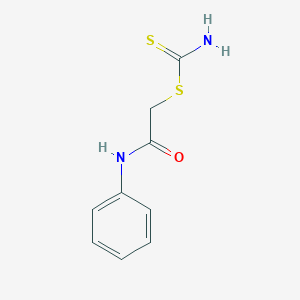
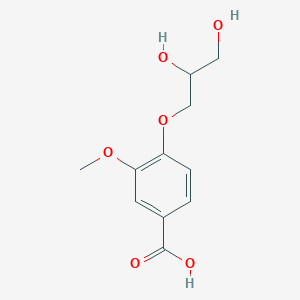
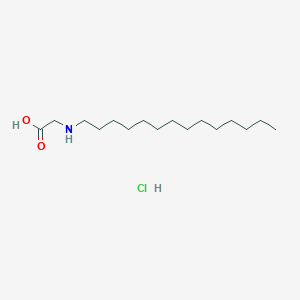

![2-methyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B14350893.png)

